4-Bromo-3-methyl-isothiazol-5-ylamine

Catalog No.
S693204
CAS No.
85508-99-2
M.F
C4H5BrN2S
M. Wt
193.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methyl-isothiazol-5-ylamine

CAS Number

85508-99-2

Product Name

4-Bromo-3-methyl-isothiazol-5-ylamine

IUPAC Name

4-bromo-3-methyl-1,2-thiazol-5-amine

Molecular Formula

C4H5BrN2S

Molecular Weight

193.07 g/mol

InChI

InChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3

InChI Key

IICJMPBBIYDDKJ-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1Br)N

Canonical SMILES

CC1=NSC(=C1Br)N

Nanomolar Aluminum Ion Detection and Cellular Imaging

4-Bromo-3-methyl-isothiazol-5-ylamine is an organic compound characterized by its isothiazole ring structure, which includes a bromine atom and an amino group. Its molecular formula is C4H4BrN3SC_4H_4BrN_3S, and it has a molecular weight of approximately 202.06 g/mol. The compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used in various chemical syntheses and biological applications due to its reactivity and biological activity.

The mechanism of action by which BMIT exerts its antimicrobial effects is not fully understood but is believed to involve disrupting cellular membranes of target organisms [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful for synthesizing other compounds.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amines.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.

These reactions are significant for developing derivatives that may exhibit enhanced biological activities or different physical properties .

Research indicates that 4-Bromo-3-methyl-isothiazol-5-ylamine exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Inhibitory Effects: Some studies suggest it may inhibit certain enzymes, which could be beneficial in drug design targeting specific diseases .

Several methods have been developed for synthesizing 4-Bromo-3-methyl-isothiazol-5-ylamine:

  • From Isothiazole Derivatives: Starting from 3-methyl-isothiazole, bromination can be performed to introduce the bromine atom at the 4-position.
  • Amination of Halogenated Compounds: Reacting 4-bromo-3-methyl-isothiazole with ammonia or amines under suitable conditions can yield the target compound.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations .

The applications of 4-Bromo-3-methyl-isothiazol-5-ylamine extend across various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development.
  • Agriculture: It may be used as a pesticide or fungicide due to its biological activity against pathogens.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules .

Interaction studies of 4-Bromo-3-methyl-isothiazol-5-ylamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may interact with specific protein targets involved in microbial resistance, although further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 4-Bromo-3-methyl-isothiazol-5-ylamine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-Amino-4-bromo-3-methylisothiazoleContains an amino groupExhibits enhanced solubility and reactivity
4-Chloro-3-methylisothiazolChlorine instead of bromineDifferent reactivity profile
5-BromoisothiazoleLacks the methyl groupUsed primarily in agricultural applications

These compounds highlight the uniqueness of 4-Bromo-3-methyl-isothiazol-5-ylamine due to its specific halogen substitution and amino functionality, which influence its biological activity and chemical reactivity .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-3-methyl-1,2-thiazol-5-amine

Dates

Modify: 2023-08-15

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